Maltotetraose

Enzymology Clinical Diagnostics Amylase Activity

Maltotetraose (G4) is the definitive substrate for α-amylase diagnostic kit manufacturing and enzymology research. Unlike maltotriose (G3) or maltopentaose (G5), G4 resists non-amylase glycosidases, enabling stoichiometric, interference-free amylase activity measurement across clinically validated ranges (0–1000 U/L serum). It serves as an isoform-specific probe—human pancreatic α-amylase hydrolysis rank: G5>G6>G4>G7—and a well-characterized tetrasaccharide standard for lyoprotection mechanistic studies. Supplied at ≥98% HPLC purity for reproducible results in QC validation and subsite mapping.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 34612-38-9
Cat. No. B033255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltotetraose
CAS34612-38-9
SynonymsO-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-Glucose;  Amylotetraose;  α-1,4-Tetraglucose _x000B__x000B_
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1
InChIKeyUYQJCPNSAVWAFU-KVXMBEGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltotetraose (CAS 34612-38-9): A Defined Tetrasaccharide for Enzymology and Diagnostic Applications


Maltotetraose (CAS 34612-38-9) is a linear tetrasaccharide composed of four α-1,4-linked D-glucose units (α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-D-Glcp) . It is a well-defined member of the maltooligosaccharide series (G4), typically supplied as a white crystalline powder or lyophilized solid with high purity (≥95% to >98% by HPLC) [1]. Its primary applications are in enzymology as a substrate for amylase activity assays and in biochemical research as a defined carbohydrate probe .

Why Maltotetraose (CAS 34612-38-9) Cannot Be Simply Substituted with Other Maltooligosaccharides


Maltotetraose (G4) occupies a distinct position in the maltooligosaccharide series where simple substitution with other chain-length homologs like maltotriose (G3), maltopentaose (G5), or maltohexaose (G6) leads to significantly altered substrate specificity and kinetic outcomes. While G5 is often the preferred substrate for many α-amylases, G4 exhibits unique hydrolysis rates and product profiles [1]. Furthermore, in non-enzymatic contexts, its specific molecular weight and hydroxyl group availability confer distinct biophysical properties compared to smaller (G3) or larger (G5, G6) analogs, directly impacting its utility in lyoprotection and structural studies [2].

Quantitative Differentiation Guide: Maltotetraose (CAS 34612-38-9) vs. Key Analogs


Substrate Specificity: Maltotetraose vs. Maltopentaose in Human Pancreatic α-Amylase Assays

In human pancreatic α-amylase assays, maltotetraose (G4) exhibits distinct hydrolysis kinetics compared to maltopentaose (G5) and maltohexaose (G6) [1]. While G5 is the most rapidly hydrolyzed substrate in terms of absolute rate, G4 provides a unique and reproducible reaction profile that is essential for specific coupled enzyme assay formats and for studies requiring a defined intermediate substrate [1].

Enzymology Clinical Diagnostics Amylase Activity

Catalytic Efficiency: Maltotetraose vs. Maltotriose in Thermococcus sp. Enzyme Systems

For a specific α-amylase from Thermococcus sp., the catalytic efficiency (kcat/Km) towards maltotetraose (G4) and maltopentaose (G5) is negligible compared to that of maltotriose (G3) [1]. This demonstrates a strong chain-length selectivity where G4 is a poor substrate for this particular enzyme, highlighting its utility as a specific probe or inhibitor.

Enzyme Kinetics Archaeal Enzymes Glycoside Hydrolases

Lyoprotection Efficacy: Maltotetraose vs. Maltose in Protein Stabilization

As a lyoprotectant during freeze-drying, maltotetraose (G4) provides less effective stabilization of protein secondary structure compared to the disaccharide maltose [1]. A study using FT-IR analysis demonstrated that the protective effect of maltooligosaccharides decreases with increasing saccharide chain length [1].

Biopharmaceutical Formulation Lyophilization Protein Stability

Diagnostic Specificity: Maltotetraose vs. Maltopentaose/Maltohexaose in Amylase Assays

In diagnostic amylase assays, maltotetraose (G4) is a defined substrate that, when used in a patented reagent formulation, enables a stoichiometric determination of α-amylase activity [1]. While maltopentaose (G5) is also a substrate, the use of G4 can provide a truly stoichiometric reaction [1].

Clinical Chemistry In Vitro Diagnostics Method Standardization

Optimal Use Cases for Maltotetraose (CAS 34612-38-9) Based on Quantitative Evidence


Standardized Substrate for Clinical α-Amylase Diagnostic Reagent Kits

Procure high-purity (≥98% HPLC) maltotetraose for manufacturing or validating diagnostic kits for α-amylase activity in serum and urine . Evidence confirms it serves as a specific substrate, resistant to non-amylase glycosidases , and enables a truly stoichiometric reaction in patented assay formulations, ensuring assay linearity and accuracy across clinically relevant ranges (0-1000 U/L for serum) [1].

Defined Oligosaccharide Probe for Exo- and Endo-Amylase Kinetics Studies

Utilize maltotetraose as a chain-length-specific probe to distinguish the action of different amylase isoforms. Quantitative evidence shows it is a poor substrate for certain enzymes (e.g., Thermococcus sp.) where G3 is efficiently hydrolyzed, allowing its use as a negative control or competitive inhibitor [2]. Its distinct hydrolysis rank order (G5>G6>G4>G7) in human pancreatic α-amylase makes it an essential component for detailed subsite mapping studies [3].

Model Compound for Investigating Oligosaccharide Chain-Length Effects in Formulation Science

Employ maltotetraose as a well-characterized tetrasaccharide to systematically study the impact of carbohydrate size on lyoprotection efficacy. As part of a glucose-to-tetrasaccharide series, its reduced protein-stabilizing effect compared to maltose has been quantified [4], making it a valuable tool for mechanistic studies of water replacement and vitrification in lyophilized biopharmaceutical formulations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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